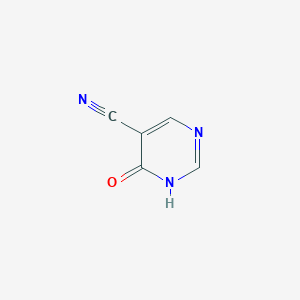

4-Hydroxypyrimidine-5-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480600 | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-34-9 | |

| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4774-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxypyrimidine 5 Carbonitrile and Its Derivatives

Conventional Synthetic Routes to 4-Hydroxypyrimidine-5-carbonitrile

Conventional methods for constructing the pyrimidine (B1678525) ring are well-established and typically involve the condensation of multiple components. bu.edu.eg These routes are valued for their reliability and the ability to generate a diverse range of substituted pyrimidine derivatives.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates most or all of the starting materials. nih.gov This approach is a cornerstone for the synthesis of heterocyclic compounds like pyrimidines. bu.edu.eg The most widely utilized method for pyrimidine ring construction involves the condensation of an N-C-N fragment (such as urea (B33335), thiourea (B124793), or guanidine) with a C-C-C fragment (a 1,3-bifunctional three-carbon component). bu.edu.eg

A common pathway to pyrimidine derivatives involves the reaction between an aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate (B8463686), and a binucleophile such as urea or thiourea. ias.ac.inresearchgate.net For instance, the synthesis of 2,4-diamino-6-hydroxy pyrimidine can be achieved through the reaction of ethyl cyanoacetate with guanidine (B92328) nitrate (B79036). tsijournals.com This reaction proceeds in high yield, establishing the core pyrimidine heterocycle which can be further modified. tsijournals.com

Malononitrile (B47326) is a highly versatile C-C-C precursor in the synthesis of pyrimidine-5-carbonitriles due to the reactivity of its methylene group, which is activated by two electron-withdrawing nitrile groups. researchgate.net A straightforward and solvent-free one-pot synthesis involves the reaction of various substituted benzaldehydes, malononitrile, and urea or thiourea in the presence of ammonium (B1175870) chloride as a catalyst. ias.ac.in This method efficiently produces a range of 4-amino-2-hydroxy/mercapto-6-aryl-pyrimidine-5-carbonitrile derivatives. ias.ac.in

The reaction is typically performed by heating the mixture of the aldehyde, malononitrile, and urea/thiourea with ammonium chloride. ias.ac.in The use of cyanoacetamide instead of malononitrile under similar conditions can yield the corresponding pyrimidine-5-carboxamides. ias.ac.in

Table 1: Synthesis of Pyrimidine-5-carbonitrile Derivatives (4a-j) via Multi-component Reaction ias.ac.in

| Entry | R | X | Product | M.p. (°C) | Yield (%) |

| 1 | C₆H₅ | O | 4a | 179−181 | 82 |

| 2 | 2-(Cl)-C₆H₄ | O | 4b | 180−182 | 78 |

| 3 | 4-(Cl)-C₆H₄ | O | 4c | 162−164 | 80 |

| 4 | 4-(NO₂)-C₆H₄ | O | 4d | 221−223 | 74 |

| 5 | 4-(CH₃)-C₆H₄ | O | 4e | 148−150 | 72 |

| 6 | C₆H₅ | S | 4f | 152−154 | 84 |

| 7 | 2-(Cl)-C₆H₄ | S | 4g | 148−150 | 80 |

| 8 | 4-(Cl)-C₆H₄ | S | 4h | 123−125 | 82 |

| 9 | 4-(NO₂)-C₆H₄ | S | 4i | 210−212 | 78 |

| 10 | 4-(CH₃)-C₆H₄ | S | 4j | 138−140 | 76 |

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), urea/thiourea (1.5 mmol), NH₄Cl (20 mol%), 110°C, solvent-free.

Guanidine and its derivatives are fundamental N-C-N building blocks in pyrimidine synthesis. bu.edu.egnih.gov The reaction of guanidine hydrochloride with chalcones, which are α,β-unsaturated ketones, proceeds via a Michael addition, followed by cyclization and dehydration to form the pyrimidine ring. researchgate.net Similarly, guanidine can react with 3-arylmethylidenefuran-2(3H)-ones, where the initial attack of a guanidine amino group on a carbonyl moiety leads to ring opening and subsequent cyclization to form a stable pyrimidine system. nih.gov The synthesis of purine (B94841) precursors has also been achieved by first forming a pyrimidine ring, for example, by reacting guanidine nitrate with ethyl cyanoacetate to produce 2,4-diamino-6-hydroxy pyrimidine. tsijournals.com

Nucleophilic Substitution and Cyclization Approaches

Beyond condensation reactions, pyrimidine rings can be formed or modified through nucleophilic substitution and subsequent cyclization. One established, though sometimes challenging, method involves the desulfurization of 2-thiopyrimidines. For example, a 4-hydroxypyrimidine (B43898) can be prepared by reacting a β-ketoester with thiourea, followed by desulfurization of the resulting 2-mercapto-4-hydroxypyrimidine using an agent like Raney nickel. google.com While effective, this method has industrial drawbacks due to the cost and handling difficulties associated with Raney nickel. google.com Another approach involves the reaction of a 3-amino-2-unsaturated carboxylic acid amide with an acid halide or carboxylate, which can proceed easily but is often hampered by the difficulty in preparing the starting unsaturated amide. google.com

Advanced and Green Synthesis Strategies

In response to the growing need for sustainable chemical processes, advanced and green synthesis strategies for pyrimidine derivatives have been developed. These methods aim to improve efficiency, reduce waste, and utilize environmentally benign catalysts and reaction conditions. tandfonline.com

A notable green approach involves the use of a reusable and eco-friendly solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net Specifically, bone char, a waste product from the food industry, can be modified with chlorosulfonic acid to create a robust Brønsted acid catalyst. This catalyst has been successfully used in the three-component reaction of arylaldehydes, malononitrile, and urea. researchgate.net The reaction proceeds efficiently under optimized conditions, and the catalyst can be recovered and reused multiple times without a significant loss in activity. researchgate.net

Table 2: Green Synthesis of Pyrimidine-5-carbonitrile Derivatives using a Modified Bone Char Catalyst researchgate.net

| Entry | Ar | Yield (%) |

| 1 | 4-ClC₆H₄ | 96 |

| 2 | 4-BrC₆H₄ | 95 |

| 3 | 4-MeC₆H₄ | 92 |

| 4 | 4-NO₂C₆H₄ | 94 |

| 5 | C₆H₅ | 90 |

Reaction Conditions: 4-chlorobenzaldehyde (B46862) (1 mmol), malononitrile (1.2 mmol), urea (1.8 mmol), and bone char-nPrN-SO₃H catalyst (0.4 mol%) at 100°C.

Other green methods include using acetic acid as a mild and safe catalyst in one-pot multicomponent reactions to afford novel pyrimidine-fused spiropyrans with high yields. tandfonline.com These advanced strategies often feature mild reaction conditions, simple work-up procedures, and high atom economy, marking a significant step forward in the sustainable synthesis of these valuable heterocyclic compounds. tandfonline.comacsgcipr.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. orientjchem.orgorganic-chemistry.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives. orientjchem.org For instance, the synthesis of thienopyrimidinone derivatives from 2-amino-3-carboxyamide thiophenes and formamide (B127407) was achieved in 10 minutes under microwave irradiation, a significant improvement over classical methods. orientjchem.org

The key advantages of microwave heating stem from the direct and efficient transfer of energy to the reaction mixture. clockss.org This can lead to rapid temperature increases and localized superheating, which can overcome activation energy barriers more effectively than conventional refluxing. In the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, switching from conventional heating (48 hours, ~30% yield) to microwave irradiation (30 minutes, 89% yield) dramatically improved both the reaction time and efficiency. clockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional | 48 hours | Reflux | ~30% | clockss.org |

| Microwave | 30 minutes | 80 °C | 89% | clockss.org |

| Conventional | - | Reflux | Low | rsc.org |

Catalyst-Mediated Synthesis

Catalysis is central to the efficient synthesis of this compound and its derivatives, with a wide range of catalysts being employed to facilitate the key bond-forming steps.

Basic catalysts are frequently used to promote the condensation reactions that form the pyrimidine ring. These catalysts function by deprotonating one of the reactants, generating a nucleophile that initiates the cyclization cascade.

Potassium Carbonate (K₂CO₃): This mild inorganic base has been effectively used in the one-pot synthesis of related 2-alkoxy-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitriles. In this multicomponent reaction, potassium carbonate facilitates the condensation of 2-aryl-methylidineindan-1-ones with malononitrile in an alcoholic solvent.

Sodium Hydroxide (B78521) (NaOH): A stronger base, sodium hydroxide, is also employed. In the production of 4-hydroxypyrimidines, a crude sodium formylacetic ester can be condensed with amidine hydrochlorides in the presence of a 50% sodium hydroxide solution. google.com The base is crucial for neutralizing the hydrochloride salt and promoting the condensation reaction.

Sodium Ethoxide (NaOEt): Alkoxides such as sodium ethoxide or sodium butoxide are powerful bases used to drive these syntheses. google.com For example, the reaction of methyl 3-aminocrotonate with formamide can be carried out in the presence of sodium butoxide to yield 6-ethyl-4-hydroxypyrimidine with high efficiency (97.8% yield). google.com The alkoxide is typically prepared in situ from sodium metal and the corresponding alcohol.

Piperidine (B6355638): As a secondary amine, piperidine is a versatile organic base catalyst used in various multicomponent reactions to synthesize heterocyclic compounds, including pyrimidine and pyridine (B92270) derivatives. researchgate.netmdpi.com It is particularly effective in Knoevenagel condensation, a key step in many of these syntheses, where it catalyzes the reaction between an active methylene compound (like malononitrile) and an aldehyde. acs.org The reaction proceeds through the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde, followed by the attack of the enolate. acs.org Piperidine has been used to catalyze the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidines and in the four-component synthesis of pyridin-2(1H)-one derivatives under ultrasound irradiation. researchgate.netnih.gov

In a move towards greener chemistry, heterogeneous solid acid catalysts have been developed. A notable example is a Brønsted solid acid catalyst derived from bone char, an inexpensive and readily available biowaste. This catalyst, functionalized with sulfonic acid groups (bone char-nPrN-SO₃H), has proven highly efficient in the three-component synthesis of pyrimidine-5-carbonitrile derivatives.

The reaction involves the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea. The solid acid catalyst activates the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile. This is followed by a Michael addition of urea/thiourea and subsequent cyclodehydration to form the pyrimidine ring. The catalyst is easily recovered by simple filtration and can be reused multiple times without a significant loss of activity, highlighting its environmental and economic benefits.

Water, as a solvent, offers significant environmental advantages over traditional organic solvents. Its use in the synthesis of pyrimidine derivatives represents a significant step in green chemistry. frontiersin.org One-pot syntheses of 6-amino-5-cyano-4-substituted-2-(hydroxy/mercapto)pyrimidines have been successfully carried out in water, catalyzed by the mild and inexpensive base, sodium acetate. This method involves refluxing an aromatic aldehyde, malononitrile, and urea/thiourea in an aqueous solution of sodium acetate. The use of water as a solvent not only makes the process more environmentally friendly but also simplifies the workup, as the products often precipitate directly from the reaction mixture upon cooling. frontiersin.org

One-Pot Reaction Strategies

One-pot, multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. clockss.org The synthesis of this compound and its derivatives is well-suited to this approach, typically involving the condensation of an aldehyde, an active methylene compound like malononitrile, and a nitrogen source such as urea or thiourea.

These reactions can be promoted by a variety of catalysts, including acids, bases, and heterogeneous catalysts, and can be performed under various conditions, including conventional heating, microwave irradiation, and in green solvents like water. clockss.orgnih.gov The development of catalyst-free, one-pot methods under neat (solvent-free) conditions further enhances the green credentials of these syntheses. researchgate.net

Table 2: Examples of One-Pot Syntheses for Pyrimidine and Related Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Urea/Thiourea | Sodium Acetate / Water | 6-Amino-5-cyanopyrimidines | |

| Aldehyde, Malononitrile, Barbituric Acid | TiO₂ Nanowires / Solvent-free | 4-Hydroxychromenylarylmethyl-6-hydroxypyrimidine-2,4-diones | nih.gov |

| 2-Aminothiazole, Aldehyde, Ethyl Acetoacetate | Acetic Acid / Microwave | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylates | clockss.org |

Derivatization Strategies of this compound

The this compound scaffold possesses multiple reactive sites, making it a versatile platform for further chemical modification to generate a library of derivatives. The primary sites for derivatization include the nitrogen atoms of the pyrimidine ring, the C4-hydroxyl group, and the C5-cyano group.

Functionalization of similar heterocyclic cores, such as 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, has been demonstrated through N-alkylation reactions. rsc.org Using alkyl bromides in the presence of a base like potassium carbonate under microwave irradiation, various alkyl groups can be introduced onto the ring nitrogen atoms. rsc.org This strategy is directly applicable to this compound, allowing for the synthesis of N-substituted derivatives.

Furthermore, the hydroxyl group can be converted into other functionalities. For instance, it can be transformed into a leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). This chloro-substituted intermediate is then highly susceptible to nucleophilic substitution, allowing for the introduction of various amines, alcohols, or thiols at the C4 position.

The cyano group also offers a handle for a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing further points for diversification and the construction of more complex molecular architectures.

Substitution at the Hydroxyl Group

The hydroxyl group at the C4 position of the pyrimidine ring, which exists in tautomeric equilibrium with its keto form (4-pyrimidone), can be chemically modified, although it is a poor leaving group. A common strategy involves its conversion into a more reactive group, such as a chloro group, to facilitate nucleophilic substitution.

For instance, a key intermediate, 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, is synthesized to enable the introduction of various substituents at the C4 position. This chloro intermediate can then undergo nucleophilic substitution reactions. For example, refluxing with substituted piperazine (B1678402) derivatives in dry benzene (B151609) yields 4-(substituted-piperazin-1-yl)pyrimidine-5-carbonitrile derivatives tandfonline.com. Similarly, reaction with substituted aromatic primary amines in the presence of anhydrous potassium carbonate in absolute ethanol (B145695) affords 4-(arylamino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile compounds tandfonline.com. This two-step process of converting the hydroxyl group to a chloro group followed by substitution is a powerful method for diversifying the pyrimidine scaffold at the C4 position.

Modifications of the Nitrile Group

The nitrile group (-C≡N) at the C5 position is a versatile functional group that can be transformed into various other moieties, significantly altering the properties of the parent molecule.

One common transformation is hydrolysis. The nitrile group can be hydrolyzed to a carboxamide group (-CONH2). For example, pyrimidine-5-carbonitriles can be converted to the corresponding pyrimidine-5-carboxamides by treatment with concentrated sulfuric acid ias.ac.in.

Another important modification is the conversion to an amidoxime. Research has shown that carbonitriles can react with hydroxylamine (B1172632) in ethanol at elevated temperatures to yield the corresponding amidoximes nih.gov. These amidoximes can then serve as intermediates for further cyclization reactions nih.gov.

Reduction of the nitrile group is also a viable synthetic route, though sometimes with unexpected outcomes. In an attempt to prepare a (pyrimidin-5-yl)methanol via reduction of a pyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH4), the reduction of a related 2-methylthio-pyrimidine-5-carboxamide with LiAlH4 unexpectedly yielded 2-methylthio-1,6-dihydropyrimidine-5-carbonitrile as the main product researchgate.net. This highlights the complex reactivity of the pyrimidine ring system under reducing conditions.

Introduction of Various Functional Groups onto the Pyrimidine Ring

Beyond the hydroxyl and nitrile groups, other positions on the pyrimidine ring can be functionalized to generate novel derivatives. The C2 and C6 positions are common sites for introducing new functional groups.

For example, sulfonamide phenyl moieties have been introduced at the C2 position. This was achieved by fusing 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile with various sulfonyl chlorides at high temperatures, resulting in N-sulfonylated products in good yields nih.gov.

The C6 position can also be modified. In one-pot multicomponent reactions involving an aromatic aldehyde, malononitrile, and urea or thiourea, various substituted aromatic groups can be introduced at what becomes the C6 position of the resulting dihydropyrimidine-5-carbonitrile product ias.ac.in. The electronic nature of the substituent on the aromatic aldehyde influences the reaction yield, with electron-withdrawing groups generally leading to higher yields ias.ac.in.

Synthesis of Fused Pyrimidine Systems

The this compound framework and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines and pyrimido[4,5-d]pyrimidines. These fused systems are of significant interest due to their diverse biological activities.

Pyrimido[4,5-b]quinolines: These tricyclic structures are often synthesized through multicomponent reactions. A common approach involves the one-pot condensation of an aminopyrimidine (like 6-aminouracil (B15529) derivatives), an aromatic aldehyde, and a 1,3-dicarbonyl compound such as dimedone. researchgate.netnih.govrsc.org These reactions can be promoted by various catalysts and conditions, including basic catalysts like DABCO under solvent-free conditions nih.govacs.org or using ultrasound irradiation nih.gov.

Pyrimido[4,5-d]pyrimidines: This class of fused heterocycles can also be synthesized from aminopyrimidine precursors. One method involves a three-component reaction of 6-aminouracils, aldehydes, and secondary amines, catalyzed by acetic acid. The resulting intermediate can then undergo intramolecular cyclization to form the pyrimido[4,5-d]pyrimidine (B13093195) skeleton researchgate.net. Another efficient, two-step procedure starts with the reaction of ethyl 2-amino-4-methyl-pyrimidine-5-carboxylate with N-phenylbenzimidoyl chloride to yield an intermediate that is subsequently cyclized to the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine product mdpi.com.

Analytical Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of purity for the synthesized this compound derivatives are established through a combination of spectroscopic and elemental analysis techniques.

Spectroscopic Analysis (IR, 1H NMR, 13C NMR, Mass Spectroscopy, 19F NMR)

Spectroscopic methods are indispensable for the characterization of these pyrimidine derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic vibrations include the nitrile (C≡N) stretch, typically observed around 2210-2230 cm⁻¹ nih.govmdpi.com. Other important signals are the N-H stretching vibrations (around 3100-3500 cm⁻¹), C=O stretching for pyrimidone forms (1660-1690 cm⁻¹), C=N stretching (around 1555-1615 cm⁻¹), and C=S stretching for thio-derivatives (1170–1177 cm⁻¹) nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise structure of the synthesized molecules.

¹H NMR: The proton spectra reveal the number and environment of protons. Aromatic protons typically appear in the range of δ 6.5-9.2 ppm researchgate.net. Protons of the pyrimidine ring itself and protons of various substituents (e.g., methyl, methoxy, alkyl chains) can be assigned based on their chemical shifts, multiplicities, and coupling constants nih.govmdpi.com. For example, in a derivative containing a 4-(trifluoromethyl)benzene sulphonamide moiety, the characteristic doublet signals for the benzene protons appeared at 6.54 and 6.93 ppm nih.gov.

¹³C NMR: The carbon spectra provide information on all carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is typically found around δ 114-118 ppm mdpi.com. Carbonyl carbons (C=O) resonate further downfield, around δ 160-170 ppm, while thiocarbonyl carbons (C=S) can be found near δ 175 ppm nih.gov. The carbon atoms of the pyrimidine ring and any substituents are assigned based on their expected chemical shifts nih.govmdpi.com.

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a crucial tool. For instance, in a pyrimidine Schiff base with a 4-fluorophenyl group, the fluorine signal was observed at δ -117.54 ppm. For a trifluoromethyl (CF₃) group, the signal appeared at δ -62.67 ppm mdpi.com.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the confirmation of the molecular formula mdpi.comnih.gov. The molecular ion peak [M+H]⁺ is commonly reported mdpi.comnih.gov.

Table 1: Selected Spectroscopic Data for Pyrimidine-5-carbonitrile Derivatives

| Compound Class | Technique | Characteristic Signals (δ ppm or cm⁻¹) | Reference |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidines | IR | 2210 (C≡N), 1660 (C=O) | mdpi.com |

| ¹H NMR | 7.45–8.38 (aromatic H), 2.68 (CH₃), 4.32 (CH₂) | mdpi.com | |

| ¹³C NMR | 170.39 (C=O), 114.25 (C≡N), 97.18 (pyrimidine C) | mdpi.com | |

| Sulfonamide-Pyrimidines | ¹H NMR | 6.54, 6.93 (d, 4-(CF₃)benzene H) | nih.gov |

| ¹³C NMR | 120.98 (CF₃) | nih.gov | |

| Fluorinated Pyrimidines | ¹⁹F NMR | -117.54 (Cₐᵣ-F), -62.67 (CF₃) | mdpi.com |

| Thio-Pyrimidones | IR | 1170–1177 (C=S), 1670–1690 (C=O) | nih.gov |

| ¹³C NMR | ~175 (C=S), ~160 (C=O) | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. The experimentally found values are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated percentages provides strong evidence for the compound's purity and elemental composition nih.govceon.rs.

Table 2: Example of Elemental Analysis Data for a Synthesized Coumarin Derivative

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 66.31 | 66.12 | ceon.rs |

| H | 5.30 | 5.48 | ceon.rs |

| N | 7.36 | 7.47 | ceon.rs |

X-ray Diffraction (XRD) for Structural Confirmation

X-ray diffraction (XRD) is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. For complex heterocyclic molecules such as this compound and its derivatives, single-crystal X-ray diffraction is an indispensable tool for unambiguous structural elucidation and for understanding intermolecular interactions in the solid state.

Detailed Research Findings

The crystal structure of this derivative was determined to be in the monoclinic system with the space group P2₁/n. The unit cell parameters were precisely measured, providing the fundamental dimensions of the repeating unit within the crystal lattice.

The pyrimidine ring of the molecule is essentially planar, a common feature for such aromatic and pseudo-aromatic systems. The bond lengths and angles within the pyrimidine core are consistent with those expected for a substituted hydroxypyrimidine, confirming the successful synthesis of the target scaffold. The presence and location of the ethyl, nitrophenylmethyl-sulfanyl, and carbonitrile groups were unequivocally established, validating the synthetic methodology.

Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds, a crucial aspect of the solid-state structure that influences physical properties such as melting point and solubility. The detailed structural information obtained from this XRD study serves as a benchmark for the characterization of other related derivatives and can be invaluable for computational modeling and structure-activity relationship (SAR) studies.

Below is a table summarizing the key crystallographic data for 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .

Interactive Table: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Compound Name | 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |

| Chemical Formula | C₁₄H₁₂N₄O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 12.2777(3) |

| b (Å) | 8.8123(2) |

| c (Å) | 13.6234(3) |

| α (°) | 90 |

| β (°) | 104.931(1) |

| γ (°) | 90 |

| Volume (ų) | 1424.34(6) |

| Z (molecules per unit cell) | 4 |

Chemical Reactivity and Transformation Studies of 4 Hydroxypyrimidine 5 Carbonitrile

Reactions Involving the Hydroxyl Functionality

The hydroxyl group of 4-hydroxypyrimidine-5-carbonitrile, or more accurately, the N-H and C=O groups of its predominant keto tautomer, is a key site for chemical modifications. Reactions at this position typically involve alkylation or acylation. Due to the tautomerism, these reactions can potentially occur on the oxygen atom of the minor hydroxy form or the nitrogen atom of the major keto form. The specific outcome often depends on the reaction conditions, such as the base and solvent used.

Research on analogous 4-hydroxypyrimidine (B43898) systems indicates that N-alkylation is a common pathway, leading to N1 or N3 substituted pyrimidinone derivatives. The regioselectivity of these reactions is influenced by the steric and electronic environment of the pyrimidine (B1678525) ring.

Table 1: Representative Reactions of the Hydroxyl/Amide Functionality

| Reactant | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 4-Hydroxypyrimidine derivative | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated pyrimidinone | N-alkylation is often favored over O-alkylation for pyrimidinone systems. |

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) at the C5 position is a highly versatile functional group that can undergo a variety of transformations. pressbooks.pub Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Key reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a 5-carboxamide intermediate, which can then be further hydrolyzed to the corresponding 5-carboxylic acid. chemistrysteps.comlibretexts.org This two-step process allows for the isolation of either the amide or the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (5-aminomethylpyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents may yield an aldehyde.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

Table 2: Common Transformations of the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-catalyzed Hydrolysis | H₂O, H⁺, heat | 4-Hydroxypyrimidine-5-carboxylic acid |

| Base-catalyzed Hydrolysis | H₂O, OH⁻, heat | Salt of 4-Hydroxypyrimidine-5-carboxylic acid |

| Reduction | LiAlH₄, then H₂O workup | 4-Hydroxy-5-(aminomethyl)pyrimidine |

Ring Transformations and Rearrangements

The pyrimidine ring system can participate in several rearrangement reactions, often driven by heat, light, or catalysis by acids or bases. nih.gov

The Dimroth rearrangement is a significant isomerization reaction for many heterocyclic systems, including pyrimidines. wikipedia.orgnih.gov It involves the transposition of endocyclic and exocyclic heteroatoms through a process of ring opening and re-closure. nih.gov For pyrimidines, this is typically observed in 1-alkyl-2-iminopyrimidine derivatives, which rearrange to 2-(alkylamino)pyrimidines. wikipedia.org

While direct evidence for the Dimroth rearrangement of this compound itself is not prominent, its derivatives, particularly those formed by converting the hydroxyl group into an exocyclic amino function, are candidates for this transformation. For instance, a related intermediate, 4-aminopyrimidine-5-carbonitrile, can undergo reactions that proceed via a Dimroth-type mechanism. nih.gov The rearrangement is influenced by factors such as the substituents on the ring, which can affect the stability of the open-chain intermediate, and the pH of the medium. nih.gov Electron-withdrawing groups, like the nitrile at C5, can facilitate the initial ring-opening step. nih.gov

Electrophilic and Nucleophilic Attack on the Pyrimidine Core

The pyrimidine ring in this compound is considered electron-deficient. This character is enhanced by the presence of two ring nitrogen atoms and the electron-withdrawing nitrile group. The hydroxyl group (as the oxo form) also contributes to this electron-deficient nature.

Consequently, the pyrimidine core is generally deactivated towards electrophilic aromatic substitution. When such reactions do occur, they require forcing conditions, and the substitution pattern is directed by the existing groups. nsc.ru

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . nih.gov A good leaving group at positions 2, 4, or 6 (e.g., a halogen) can be readily displaced by nucleophiles. In the case of this compound, while the hydroxyl group itself is a poor leaving group, it activates the ring for nucleophilic attack at other positions if a suitable leaving group is present. The primary site for nucleophilic attack on the unsubstituted ring would be the positions activated by the electron-withdrawing groups, typically C2 and C6.

Chelation and Coordination Chemistry with Metal Ions

The structure of this compound features key functionalities for metal ion chelation. The 4-oxo group and the adjacent ring nitrogen (N3 or N1) create a bidentate binding site. This motif is analogous to that found in 3-hydroxy-4-pyridones (HPs), which are well-known for their strong affinity for hard metal ions like Fe(III), Al(III), and Ga(III). kcl.ac.uknih.gov

The chelation typically involves the deprotonation of the hydroxyl group (or N-H in the keto form) to form a negatively charged oxygen donor and coordination of the adjacent ring nitrogen. This forms a stable five-membered chelate ring with the metal ion. Dihydroxypyrimidine (DHP) derivatives have also been explored as potent metal-binding agents in medicinal chemistry. nih.gov The nitrile group at the C5 position can also potentially coordinate to certain metal centers or influence the electronic properties of the primary chelation site, thereby modulating the stability and selectivity of the resulting metal complexes. mdpi.com

Table 3: Potential Metal Chelation Sites

| Donor Atom 1 | Donor Atom 2 | Potential Coordinating Metal Ions |

|---|---|---|

| Oxygen (at C4) | Nitrogen (at N3) | Fe³⁺, Al³⁺, Ga³⁺, Cu²⁺, Zn²⁺ |

Computational and Theoretical Investigations of 4 Hydroxypyrimidine 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of molecules. These methods are fundamental in predicting molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has been a primary method for investigating pyrimidine-based compounds due to its balance of accuracy and computational cost. jchemrev.comscispace.com Studies on pyrimidine-5-carbonitrile derivatives have utilized DFT to explore their structural and electronic properties. For instance, DFT calculations have been employed to analyze the conductive capabilities of metal-organic frameworks (MOFs) that incorporate 4-hydroxypyrimidine-5-carbonitrile as a linker. dntb.gov.uaacs.org Such studies, sometimes combined with techniques like 63/65Cu NMR spectroscopy, provide a sensitive probe of the local coordination environment and help establish correlations between structure and material properties. rsc.org

DFT is also used to study the stability of different tautomeric forms of pyrimidine (B1678525) derivatives. jchemrev.comresearchgate.net The calculation of parameters like total energies, relative energies, and Gibbs free energy helps identify the most stable tautomer under various conditions. jchemrev.comresearchgate.net Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) provide insights into the charge transfer mechanisms and reactivity of these molecules. jchemrev.comresearchgate.net

While DFT is widely used to study molecular properties, detailed Potential Energy Surface (PES) analyses for specific reaction mechanisms involving this compound are not extensively documented in the reviewed literature. A PES analysis maps the energy of a molecule or system of molecules as a function of its geometry, providing a theoretical landscape of all possible conformations and reaction pathways. This type of analysis is crucial for understanding reaction kinetics and mechanisms by identifying transition states, intermediates, and the corresponding energy barriers. sobereva.com For a compound like this compound, a PES analysis could elucidate the mechanisms of its synthesis, tautomerization, or metabolic degradation.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a specific biological target, typically a protein or nucleic acid. These studies are central to rational drug design and understanding the basis of a compound's biological activity.

Molecular docking studies have been instrumental in identifying and optimizing pyrimidine-5-carbonitrile derivatives as inhibitors of various therapeutic targets. nih.govmdpi.com These simulations predict the preferred binding orientation of a ligand within a target's active site and estimate the strength of the interaction, often expressed as a binding energy score. nih.govresearchgate.net

For example, derivatives of pyrimidine-5-carbonitrile have been docked against several key enzymes in cancer and inflammation pathways. In one study, new pyrimidine-5-carbonitrile derivatives were evaluated as inhibitors of cyclooxygenase-2 (COX-2). nih.gov The docking results showed that the most active compounds formed multiple hydrogen bonds with key residues in the COX-2 active site, such as His90, Arg513, and Leu352. nih.gov In another study targeting the Epidermal Growth Factor Receptor (EGFR), docking simulations revealed the binding patterns of potent inhibitors within the EGFR kinase domain. rsc.org Similar docking studies have been performed on targets like Dihydrofolate Reductase (DHFR) and thymidylate synthase, highlighting the versatility of the pyrimidine-5-carbonitrile scaffold. researchgate.netjapsonline.com

Table 1: Molecular Docking Data for Selected Pyrimidine-5-Carbonitrile Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrimidine-benzenesulfonamide | COX-2 | His90, Arg513, Leu352 | -3.76 | nih.gov |

| Thienopyrimidine | Thymidylate Synthase | Arg-50 | -88.52 | researchgate.net |

| Pyrimidine-5-carbonitrile | EGFR | (Not specified) | (Not specified) | rsc.org |

| Pyrimidine-5-carbonitrile | DHFR | Arg 52, Arg 57 | (Not specified) | researchgate.net |

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. By systematically modifying the chemical structure of a molecule and evaluating the effect on its biological activity, researchers can identify the key chemical features required for efficacy. nih.govhumanjournals.com

For pyrimidine-5-carbonitrile derivatives, SAR studies have provided valuable insights. It has been shown that the substitution pattern on the pyrimidine nucleus significantly influences biological activity. nih.gov For instance, in a series of compounds designed as COX-2 inhibitors, derivatives with a sulfonamide phenyl moiety at the C-2 position showed greater inhibitory activity than those with benzo-heterocyclic groups. nih.gov Within this series, the presence of both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -F) groups on the phenyl ring was well-tolerated. nih.gov

In the development of antitubercular agents, a comprehensive SAR study based on a pyrimidine lead compound indicated that the central pyrimidine ring was essential for activity. nih.gov The study also found that replacing a naphthyl group with other hydrophobic substitutes was a viable strategy for maintaining potency. nih.gov These findings underscore the importance of systematic structural modification in harnessing the therapeutic potential of the pyrimidine scaffold. nih.govekb.eg

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Scaffold | Target | Key SAR Finding | Result | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile | COX-2 | Substitution at C-2 position | Sulphonamide phenyl groups more active than benzo-heterocycles. | nih.gov |

| Pyrimidine-5-carbonitrile | Anticancer (HepG2) | Various substitutions | Compound 10b showed excellent activity (IC50 = 3.56 µM). | rsc.org |

| Pyrimidine | Mycobacterium tuberculosis | Core structure & substitutions | Central pyrimidine ring is crucial; hydrophobic groups are well-tolerated. | nih.gov |

| Pyrimidine diamine | Cholinesterases | Aromatic group variation | Indole (B1671886) and 3-methoxy-4-hydroxyphenyl rings drive BChE selectivity. | acs.org |

Pharmacophore mapping is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. youtube.com This model serves as a template for designing or screening new molecules with the potential for similar biological activity. nih.gov

For pyrimidine-based inhibitors, pharmacophore models have been developed to guide drug discovery efforts. For example, in the context of cholinesterase inhibitors for Alzheimer's disease, crucial pharmacophoric features were identified as a protonated amine group and specific aromatic moieties (like indole or phenolic rings) separated by an appropriate linker. acs.org The pyrimidine ring itself is often a core component of these pharmacophores, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. nih.govnih.gov While specific pharmacophore models developed directly from this compound are not widely detailed, the general principles derived from related pyrimidine structures are frequently applied in the design of new derivatives targeting a wide array of diseases. nih.gov

CoMFA Analysis

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of molecules with their 3D steric and electrostatic properties. nih.govnih.gov While no specific CoMFA studies for this compound were found in the searched literature, research on other pyrimidine-carbonitrile derivatives provides a framework for how such an analysis would be conducted. nih.gov

A typical CoMFA study involves several key steps:

Dataset Selection: A series of structurally related compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) is selected. nih.gov

Molecular Alignment: The molecules are aligned in 3D space based on a common substructure. This is a critical step to ensure that the variations in fields are comparable across the series. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom. nih.gov

PLS Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity. nih.gov

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to influence biological activity. For instance, in a study on 2-pyrimidinecarbonitrile derivatives as inhibitors against falcipain-3, CoMFA models were developed that showed statistically significant correlations. nih.gov The resulting contour maps would indicate areas where, for example, bulky (sterically favored) or electron-donating (electrostatically favored) substituents would likely increase the inhibitory potency. Such an analysis for this compound and its analogues could provide crucial guidance for designing novel derivatives with enhanced biological activities. rsc.org

Table 1: Illustrative CoMFA Model Parameters for Pyrimidine Derivatives (Note: This table is representative of a typical CoMFA study on pyrimidine derivatives, as specific data for this compound is not available in the searched literature.)

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient | 0.5 - 0.7 | Indicates the predictive ability of the model; a value > 0.5 is generally considered predictive. nih.gov |

| r² | Non-cross-validated correlation coefficient | > 0.9 | Indicates the goodness of fit of the data to the model. nih.gov |

| r²pred | Predictive correlation coefficient for an external test set | > 0.5 | Validates the external predictive power of the model. nih.gov |

| Field Contribution | Percentage contribution of steric and electrostatic fields | Varies | Shows the relative importance of steric vs. electrostatic interactions for the observed activity. |

Studies on Tautomeric Equilibria of Pyrimidine Systems

This compound can exist in a tautomeric equilibrium between its enol form (4-hydroxypyrimidine) and its more stable keto form (4(3H)-pyrimidinone). chemicalbook.com The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties.

Computational and experimental studies on the parent 4-hydroxypyrimidine (B43898) molecule have shown a clear preference for the keto tautomer (4-pyrimidone) over the hydroxy form. chemicalbook.comstackexchange.com This shift is attributed to the introduction of the second nitrogen atom in the ring compared to pyridine (B92270) systems, where the hydroxy form is more favored. stackexchange.com In the gas phase, both tautomers of 4-hydroxypyrimidine may exist in comparable amounts, but the equilibrium shifts significantly towards the keto form in polar solvents and in the crystalline state. stackexchange.com Theoretical calculations have concluded that for isolated 4-pyrimidone and its analogs, the 4-keto structure is the most stable, and this stability order is not altered by the addition of water. chemicalbook.com

The presence of a substituent at the C5 position, such as the electron-withdrawing carbonitrile group (-C≡N) in this compound, is expected to influence this equilibrium. Electron-withdrawing groups can affect the electronic distribution and aromaticity of the ring, thereby altering the relative stability of the tautomers. researchgate.net In a related system, the addition of an electron-withdrawing group (-CF₃) to a pyrimidine-5-carbonitrile scaffold was shown to enhance its biological interactions, suggesting a significant impact on the molecule's electronic properties.

Table 2: Tautomeric Forms of this compound and Factors Influencing Equilibrium

| Tautomeric Form | Structure | Key Features | Expected Stability |

|---|---|---|---|

| Enol Form (this compound) | Aromatic ring with -OH group | Aromatic character. | Less stable, especially in polar solvents and solid state. stackexchange.com May be present in the gas phase. |

| Keto Form (4-Oxo-3,4-dihydropyrimidine-5-carbonitrile) | Non-aromatic ring with C=O group | Contains a stable amide-like functionality. | More stable, favored in condensed phases. chemicalbook.comstackexchange.com |

Electronic Structure and Band Theory Calculations

Analysis of Electron Localization Function

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the extent of electron localization in a molecule. researchgate.net It provides a chemically intuitive picture of core electrons, valence electrons, chemical bonds, and lone pairs. researchgate.net The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization (typical for core electrons and lone pairs), and a value around 0.5 suggests electron-gas-like behavior, often found in metallic bonds. q-chem.com

For this compound, an ELF analysis would reveal several key features:

Core Basins: High ELF values would be concentrated around the non-hydrogen atoms (C, N, O), corresponding to their core electrons.

Valence Basins: The analysis would distinguish between different types of valence electrons.

Covalent Bonds: Regions of significant electron localization would appear between bonded atoms, such as C-C, C-H, C-N, and C=O (in the keto form) or C-O (in the enol form).

Lone Pairs: Pronounced localization would be observed in the regions corresponding to the lone pairs on the nitrogen and oxygen atoms.

Pi System: The ELF can also provide insight into π-electron delocalization within the pyrimidine ring. rsc.org

Nitrile Group: A distinct region of high electron density would be localized within the C≡N triple bond.

ELF plots are typically generated as 3D isosurfaces, where different colors or contour levels represent different degrees of electron localization. youtube.com This visualization provides a faithful representation of the VSEPR model in action and helps in understanding the molecule's electronic structure and reactivity. researchgate.net

Density of States and Projected Density of States

The Density of States (DOS) describes the number of available electronic states at each energy level within a system. wikipedia.orguthpalaherath.com A high DOS at a particular energy indicates that there are many states available for electrons to occupy. wikipedia.org The Projected Density of States (PDOS), also known as partial DOS, decomposes the total DOS into contributions from individual atoms or orbitals (s, p, d, etc.). readthedocs.io This allows for a detailed understanding of which atoms and orbitals constitute the frontier molecular orbitals (HOMO and LUMO) and are thus most involved in chemical bonding and reactivity. utep.edu

For this compound, a DOS and PDOS analysis would typically be performed using Density Functional Theory (DFT). researchgate.net The resulting plots would show the energy levels on the x-axis and the number of states on the y-axis.

Expected findings from a DOS/PDOS analysis:

Total DOS: The plot would show distinct valence and conduction bands separated by a band gap, which is characteristic of a molecule. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated from this plot.

Projected DOS: The PDOS plots would reveal the specific contributions of each element (C, N, O, H) and their respective orbitals to the total DOS. For instance, it would be possible to determine that the states near the Fermi level (the HOMO-LUMO gap) are primarily composed of p-orbitals from the carbon and nitrogen atoms of the pyrimidine ring and the nitrile group, as well as the oxygen atom. A theoretical study on related pyrimidine-5-carbonitrile derivatives investigated the energy densities of such frontier molecular orbitals. researchgate.net

Table 3: Illustrative Interpretation of a Projected Density of States (PDOS) Plot for this compound (Note: This table is a representative interpretation, as specific DOS/PDOS plots for this exact compound are not available in the searched literature.)

| Energy Region | Dominant Atomic Contribution | Dominant Orbital Contribution | Interpretation |

|---|---|---|---|

| Valence Band (HOMO region) | Nitrogen, Oxygen, Ring Carbons | p-orbitals | These atoms and orbitals are the primary sites for electron donation and electrophilic attack. |

| Conduction Band (LUMO region) | Ring Carbons, Nitrile Carbon | π* anti-bonding orbitals | These atoms and orbitals are the primary sites for electron acceptance and nucleophilic attack. |

| Core Levels (low energy) | All heavy atoms (C, N, O) | s-orbitals | These are tightly bound electrons that do not typically participate in chemical reactions. |

Pharmacological and Biological Research of 4 Hydroxypyrimidine 5 Carbonitrile Derivatives

Anti-cancer and Cytotoxic Activities

The pyrimidine-5-carbonitrile core has been a focal point for the development of novel anti-cancer agents. These derivatives have shown promising cytotoxic activity against a variety of tumor cell lines, operating through diverse and targeted mechanisms.

Numerous studies have highlighted the potent anti-tumor effects of 4-hydroxypyrimidine-5-carbonitrile derivatives across a wide range of cancer cell lines. For instance, a novel series of pyrimidine-5-carbonitrile derivatives demonstrated significant cytotoxic activity against the NCI-60 panel of human tumor cell lines. nih.gov Notably, compounds 4e and 4f were lethal to all or nearly all cell lines in the panel, with particular potency against the colon cancer cell line Colo 205, exhibiting IC₅₀ values of 1.66 µM and 1.83 µM, respectively. nih.gov

Other derivatives have also shown selective and broad-spectrum activity. Compound 2b , a p-fluorobenzyl derivative, was remarkably active against ovarian cancer (OVCAR-4) and renal cancer (786-0) cells. nih.gov The addition of a morpholine (B109124) moiety in compounds like 4b and 4c led to moderate to high cytotoxic activities across various cell lines, including non-small cell lung cancer, CNS cancer, renal cancer, and breast cancer. nih.gov Specifically, compound 4b showed significant growth inhibition in non-small cell lung cancer (HOP-62), CNS cancer (SNB-75), renal cancer (RXF 393), and breast cancer (HS578T). nih.gov Similarly, the p-nitrobenzyl derivative 4c displayed remarkable activity in non-small cell lung cancer (NCI-H226) and CNS cancer (SF-539) cell lines. nih.gov

Further research on pyrimidine-5-carbonitrile derivatives has identified compounds with potent activity against other cancer cell lines. For example, compounds 3b , 5b , and 5d demonstrated anticancer activity comparable or superior to doxorubicin (B1662922) against MCF-7 (breast), A549 (lung), A498 (kidney), and HepG2 (liver) cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov Another study reported that compound 10b from a series of pyrimidine-5-carbonitrile derivatives exhibited excellent activity against HepG2, A549, and MCF-7 cell lines with IC₅₀ values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀ or % GI) |

| 4e | Colo 205 | IC₅₀ = 1.66 µM |

| 4f | Colo 205 | IC₅₀ = 1.83 µM |

| 2b | OVCAR-4 (Ovarian) | GI = 73.14% |

| 2b | 786-0 (Renal) | GI = 84.82% |

| 4b | HOP-62 (NSCLC) | GI = 75.65% |

| 4b | SNB-75 (CNS) | GI = 82.51% |

| 4b | RXF 393 (Renal) | GI = 75.34% |

| 4b | HS578T (Breast) | GI = 74.34% |

| 4c | NCI-H226 (NSCLC) | GI = 76.22% |

| 4c | SF-539 (CNS) | GI = 73.77% |

| 3b | MCF-7, A549, A498, HepG2 | Nanomolar IC₅₀ |

| 5b | MCF-7, A549, A498, HepG2 | Nanomolar IC₅₀ |

| 5d | MCF-7, A549, A498, HepG2 | Nanomolar IC₅₀ |

| 10b | HepG2 | IC₅₀ = 3.56 µM |

| 10b | A549 | IC₅₀ = 5.85 µM |

| 10b | MCF-7 | IC₅₀ = 7.68 µM |

IC₅₀: Half-maximal inhibitory concentration; GI: Growth Inhibition percentage; NSCLC: Non-Small Cell Lung Cancer; CNS: Central Nervous System.

The anti-cancer effects of this compound derivatives are attributed to their ability to interfere with key cellular processes involved in cancer progression. These mechanisms include the inhibition of critical enzymes, induction of programmed cell death (apoptosis), and modulation of cell cycle and signaling pathways.

A significant mechanism of action for many pyrimidine-5-carbonitrile derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

EGFRWT/COX-2 Inhibition: Several pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of wild-type epidermal growth factor receptor (EGFRWT) and cyclooxygenase-2 (COX-2). nih.gov Both EGFR and COX-2 are well-established targets in cancer therapy, as they play roles in cell proliferation, inflammation, and angiogenesis. nih.gov Compounds 4e and 4f were identified as potent dual inhibitors, and molecular docking studies confirmed their binding to the active sites of both EGFRWT and COX-2. nih.gov Other derivatives, such as 3b , 5b , and 5d , also demonstrated potent COX-2 inhibition. nih.govresearchgate.net Compound 10b emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org Furthermore, compound 11b was found to be a potent inhibitor of both EGFRWT and the resistant mutant EGFRT790M, with IC₅₀ values of 0.09 and 4.03 μM, respectively. rsc.orgresearchgate.net

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. A series of 4-aminopyrimidine-5-carbaldehyde (B100492) oximes, which are structurally related to 4-hydroxypyrimidine-5-carbonitriles, were found to have potent VEGFR-2 inhibitory activity. nih.gov

PIM-1 Inhibition: PIM-1 kinase is a serine/threonine kinase involved in cell proliferation and apoptosis, making it an attractive target for cancer therapy. rsc.orgnih.gov New synthetic S-amide tetrahydropyrimidinone derivatives based on the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold have been designed and synthesized as PIM-1 inhibitors. rsc.orgnih.gov Compounds such as 8c, 8d, 8g, 8h, 8k, and 8l exhibited potential PIM-1 inhibitory activity. rsc.orgnih.gov Another study on pyridothienopyrimidin-4-one derivatives, which incorporate the pyrimidine-5-carbonitrile structure, also identified potent PIM-1 inhibitors, with compounds 7a and 7d showing the most potent cytotoxic effects consistent with their high PIM-1 inhibition. nih.gov

Inducing apoptosis and disrupting the cell cycle are key strategies in cancer treatment. Several this compound derivatives have demonstrated the ability to trigger these processes in cancer cells.

The most potent compounds from one study, 4e and 4f , were found to arrest the cell cycle of Colo-205 cells at the G1 phase. nih.gov This blockage was accompanied by an increase in annexin-V stained cells, indicating a rise in the percentage of apoptosis. nih.gov Furthermore, these compounds led to a 10-fold and 8-fold increase in the concentration of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, compound 5d was shown to arrest cell growth in MCF-7 cells at the sub-G1 and G2/M phases and significantly increased the rates of both early and late apoptosis. nih.govresearchgate.net Another compound, 10b , arrested the cell growth of HepG2 cells at the G2/M phase and induced a significant increase in apoptotic cells. rsc.org Compound 11b also arrested the cell cycle at the G2/M phase and induced significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells, upregulating the level of caspase-3 by 6.5-fold in HepG-2 cells. rsc.orgresearchgate.net In a different study, compound 7f was found to cause cell cycle arrest at the S-phase, followed by caspase-3 dependent apoptosis induction. nih.govnih.gov

Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are transcription factors that regulate the expression of genes involved in inflammation, cell survival, and proliferation. Their dysregulation is often linked to cancer. Research has shown that some pyrimidine (B1678525) derivatives can modulate these pathways. For instance, compound 7f was found to modulate the expression of NF-κB. nih.govnih.gov The inhibition of NF-κB signaling can prevent the anti-apoptotic effects of this pathway, thereby promoting cancer cell death. researchgate.net

Mechanisms of Action

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of this compound have also been investigated for their antimicrobial potential. A study on a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles revealed that several compounds displayed marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov Compounds such as 4d, 5b, 5c, 5d, 5e, 5f, 5g, 5h, 5i, 5j, 5k, 5l, 5p, 7a, 7b, 7c, 8a, 8b, 8c, 8d, and 11 were among the active derivatives. nih.gov However, none of the tested compounds in this particular study showed activity against the yeast-like pathogenic fungus Candida albicans. nih.gov Another study highlighted that 2-amino-4-hydroxypyrimidine-5-carboxylic acid, a related structure, is known for its antibacterial effects. researchgate.net

The following table lists the compounds with noted antibacterial activity.

| Compound | Activity |

| 4d | Antibacterial |

| 5b, 5c, 5d, 5e, 5f, 5g, 5h, 5i, 5j, 5k, 5l, 5p | Antibacterial |

| 7a, 7b, 7c | Antibacterial |

| 8a, 8b, 8c, 8d | Antibacterial |

| 11 | Antibacterial |

Antibacterial Efficacy

Several studies have highlighted the antibacterial potential of pyrimidine derivatives. For instance, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives were synthesized and showed promising antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to the standard drug ciprofloxacin. ias.ac.in Notably, the triazole substituted compounds demonstrated higher antibacterial inhibition than the thiadiazole derivatives. ias.ac.in

In another study, newly synthesized pyrimidin-2-ol/thiol/amine derivatives were evaluated for their in vitro antibacterial potential against various Gram-positive and Gram-negative bacterial strains. nih.gov Compounds 2 , 5 , 10 , 11 , and 12 from this series exhibited significant activity. nih.gov Furthermore, research on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines confirmed that aromatic residues in the hydrogenated pyrimidine ring are crucial for antibacterial activity, with electronegative radicals enhancing this effect. nih.gov

Additionally, some 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have demonstrated excellent antibacterial activity. Specifically, compounds 8d , 8e , and 8f showed significant zones of inhibition against E. coli and S. aureus. nih.gov The presence of 4-CF3, 4-OCF3, and 4-OCHF2 groups on the scaffold was associated with this high activity. nih.gov

A series of 6-(1-H-indole-2-yl)-4-oxo-2-[2-(substituted-benzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile derivatives were synthesized, and compound 7 emerged as a lead compound with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against both bacterial and fungal strains. nih.gov The study also noted that 2-amino-4-hydroxypyrimidine-5-carboxylic acid is known for its antibacterial effects. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Bacterial Strains | Activity/Findings | Reference |

|---|---|---|---|

| Triazole substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Higher inhibition than thiadiazole derivatives. | ias.ac.in |

| Pyrimidin-2-ol/thiol/amine derivatives (2, 5, 10, 11, 12 ) | Gram-positive and Gram-negative bacteria | Significant antimicrobial activity. | nih.gov |

| 1,2,3,7-Tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines | 9 selected strains | Electronegative radicals increase microbiological activity. | nih.gov |

| 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives (8d, 8e, 8f ) | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Excellent antibacterial activity with zones of inhibition of 30-33 mm and 22-25 mm. | nih.gov |

| 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile (7 ) | Bacterial and fungal strains | MIC of 12.5 µg/mL. | nih.gov |

| 2-Amino-4-hydroxypyrimidine-5-carboxylates | Burkholderia pseudomallei | Demonstrated antibacterial activity. | researchgate.net |

Antifungal Efficacy

The antifungal properties of this compound derivatives have been extensively explored. A study on novel pyrimidine derivatives containing an amide moiety revealed that compound 5o exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was better than the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov Another study synthesized three series of new pyrimidine derivatives and found that most possessed fungicidal activities against fourteen phytopathogenic fungi, with some being more potent than control fungicides. nih.govmdpi.com

Furthermore, pyrimidine derivatives have been identified as having significant potential in agriculture as fungicides. nih.gov For instance, certain synthesized pyrimidine derivatives showed higher activity against Phytophthora infestans than the widely used dimethomorph. nih.gov Research on pyrimidin-2-ol/thiol/amine derivatives also showed that compounds 2 , 5 , 10 , 11 , and 12 had significant antifungal activity against C. albicans and A. niger. nih.gov

A series of 4,5-dihydropyrimidine-5-carbonitrile derivatives were evaluated, and compound 7 (6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile) showed a notable MIC of 12.5 µg/mL against fungal strains. nih.gov Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against various plant pathogens. frontiersin.org

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Fungal Strains | Activity/Findings | Reference |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o ) | Phomopsis sp. | EC50 value of 10.5 µg/ml, better than Pyrimethanil. | frontiersin.orgnih.gov |

| Various new pyrimidine derivatives | 14 phytopathogenic fungi | Most compounds showed fungicidal activities, some more potent than commercial fungicides. | nih.govmdpi.com |

| Pyrimidin-2-ol/thiol/amine derivatives (2, 5, 10, 11, 12 ) | C. albicans, A. niger | Significant antifungal activity. | nih.gov |

| 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile (7 ) | Fungal strains | MIC of 12.5 µg/mL. | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae Cav. | Obvious antifungal activities. | frontiersin.org |

Antitubercular Potential

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains has driven the search for new antitubercular agents. springernature.com Pyrimidine derivatives have shown promise in this area. nih.govresearchgate.net A study identified ceritinib (B560025), a compound with a pyrimidine nucleus, as having activity against Mtb H37Ra. springernature.com This led to the synthesis of 32 novel ceritinib derivatives, with substitutions at position 4 of the pyrimidine nucleus significantly affecting their antimycobacterial activities. springernature.com Compound 16j (5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine) was particularly effective in reducing the Mtb burden in mice, suggesting its potential as a novel antitubercular drug. springernature.com The study also suggested that dihydrofolate reductase is a potential molecular target for this compound. springernature.com

Anti-inflammatory Activities (e.g., COX-2 Inhibition)

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase-2 (COX-2). mdpi.comnih.gov Studies have shown that these derivatives have the potential to act as selective COX-2 inhibitors, which is a crucial aspect of anti-inflammatory therapies. mdpi.comnih.gov

A series of pyrazolo[1,5-a]pyrimidines were identified as potent and selective COX-2 inhibitors. acs.org Modification of the pyrimidine substituents, particularly 6,7-disubstitution, yielded the most active compounds, with 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) being one of the most potent. acs.org

Another study on new pyrimidine-5-carbonitriles found that compounds 3b , 5b , and 5d were the most active agents, with high COX-2 inhibition percentages and low IC50 values, comparable to Celecoxib. nih.gov Similarly, two pyrimidine derivatives, L1 and L2 , showed high selectivity towards COX-2, outperforming piroxicam (B610120) and showing results comparable to meloxicam. mdpi.comnih.gov

Furthermore, thirteen new 6-(1-H-indole-2-yl)-4-oxo-2-[2-(substituted-benzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anti-inflammatory action. nih.gov Compound 7 from this series showed a 71.14% inhibition of edema. nih.gov

Table 3: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target/Model | Activity/Findings | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines (10f ) | COX-2 | Potent and selective COX-2 inhibitor. | acs.org |

| Pyrimidine-5-carbonitriles (3b, 5b, 5d ) | COX-2 | High COX-2 inhibition, comparable to Celecoxib. | nih.gov |

| Pyrimidine derivatives (L1, L2 ) | COX-2 | High selectivity towards COX-2, comparable to meloxicam. | mdpi.comnih.gov |

| 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile (7 ) | Carrageenan-induced paw edema | 71.14% inhibition of edema. | nih.gov |

Antiviral Properties

The antiviral potential of pyrimidine derivatives has been an active area of research. These compounds are known to exhibit a wide range of biological activities, including antiviral properties. orientjchem.org The mechanism of action for many antiviral nucleoside analogs involves their conversion to triphosphates within the cell, which then inhibit viral replication. nih.gov

Dihydroxypyrimidine (DHP) has been a key scaffold in the development of antiviral drugs. nih.gov For instance, a series of 4,5-dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides were synthesized and tested as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov The acid subtype (14 ) showed good in vitro ADME properties and is considered a valuable scaffold for developing antivirals targeting HCMV. nih.gov

Other Biological Activities

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of this compound derivatives. A study focused on the synthesis of newer dihydro-pyrimidine-5-carbonitrile derivatives and evaluated their anticonvulsant potential. researchgate.net Compounds 17 and 23 were identified as the most active in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, without causing motor impairment. researchgate.net The study also suggested a direct relationship between increased lipophilicity and anticonvulsant activity. researchgate.net

Antihypertensive Activity

Derivatives of the pyrimidine-5-carbonitrile core have been explored for their potential to lower blood pressure, with several studies demonstrating promising results.

A series of novel achiral pyrimidine derivatives with structural similarities to nifedipine (B1678770), a known calcium channel blocker, were designed and synthesized. researchgate.netscispace.com Among these, compounds 5a , 5b , 9b , and 9c demonstrated significant calcium channel blockade activity in rabbit aorta preparations. scispace.com These compounds induced relaxation of the aortic tissue ranging from 74.4% to 89.2%, which was comparable to or better than nifedipine (57.6%). scispace.com Furthermore, they also led to a decrease in heart rate. scispace.com Histopathological examination of rat aortas treated with compound 5b revealed an intense expression of endothelial nitric oxide synthase (eNOS), suggesting that its blood pressure-lowering effect may be mediated by the activation of eNOS expression. scispace.com

In another study, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov Several of these compounds, notably 3a , 3j , and 5a , exhibited potent activity at oral doses ranging from 0.3 to 10 mg/kg. nih.gov These compounds were also effective in renal hypertensive rats and demonstrated alpha-adrenoceptor blocking effects in isolated rat aortas. nih.gov Importantly, repeated oral administration of compounds 3a and 3j over five days did not lead to the development of tolerance. nih.gov

Additionally, 3,4-dihydropyrimidin-2(1H)-one derivatives have been synthesized and evaluated as bioisosteres of nifedipine. researchgate.net One particular amide derivative, compound 7a , showed antihypertensive activity that was not significantly different from that of nifedipine. researchgate.net

Table 1: Antihypertensive Activity of Selected Pyrimidine Derivatives

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5b | Rabbit Aorta, Rat | Induced 89.2% relaxation; Increased eNOS expression. | scispace.com |

| 3a | Spontaneously Hypertensive Rats | Active at oral doses of 0.3-10 mg/kg; Alpha-adrenoceptor blocker. | nih.gov |

| 7a | Rats | Antihypertensive activity comparable to nifedipine. | researchgate.net |

Anthelmintic Activity

The therapeutic potential of pyrimidine derivatives extends to combating parasitic worm infections. A study focused on the synthesis and in vitro anthelmintic evaluation of new pyrimidine derivatives bearing both carboxamide and sulphonamide moieties. shd-pub.org.rs All seventeen synthesized compounds demonstrated anthelmintic properties. shd-pub.org.rs

The study utilized an in vitro model to assess the time taken for paralysis and death of the worms. Several compounds, including 21a–c, e, g, m, and p , exhibited mean paralyzing times ranging from 14 to 19 minutes at a concentration of 100 mg/mL, compared to 10 minutes for the standard drug albendazole (B1665689). shd-pub.org.rs Furthermore, compounds 21a–c, g, and m showed mean death times of 16 to 25 minutes at the same concentration, while albendazole had a mean death time of 13 minutes. shd-pub.org.rs These findings indicate that pyrimidine-5-carbonitrile derivatives are a promising scaffold for the development of new anthelmintic agents. ekb.eggoogle.com